Product packaging for QX-222 chloride(Cat. No.:CAS No. 5369-00-6)

QX-222 chloride

Cat. No.: B1662575
CAS No.: 5369-00-6
M. Wt: 256.77 g/mol
InChI Key: WFKXSWWTOZBDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lidocaine N-methyl hydrochloride is a chemical compound intended for research and development purposes. As a derivative of lidocaine, a well-known local anesthetic and antiarrhythmic agent, it may serve as a key reference standard or intermediate in various scientific investigations. Researchers may utilize this compound in analytical chemistry, particularly in chromatography (e.g., HPLC) and mass spectrometry, to support method development, quality control, and metabolic studies. In pharmacological research, lidocaine and its derivatives function by stabilizing neuronal membranes through the inhibition of sodium ion fluxes, which are required for the initiation and conduction of impulses. Lidocaine is metabolized in the liver, and its derivatives are of interest in studying metabolic pathways such as oxidative N-dealkylation. This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the product's Certificate of Analysis for specific data on purity, concentration, and storage instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21ClN2O B1662575 QX-222 chloride CAS No. 5369-00-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKXSWWTOZBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201343384
Record name [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-00-6
Record name [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Derivatization

Established Synthetic Pathways for Lidocaine (B1675312) Hydrochloride

The traditional synthesis of lidocaine is a robust process that has been adapted for both industrial-scale production and undergraduate laboratory settings. csus.edu

The most common and historically significant route to lidocaine involves a two-step sequence starting from 2,6-dimethylaniline (B139824). umass.edugoogle.com

Amidation: The first step is the acylation of 2,6-dimethylaniline with an acylating agent, typically chloroacetyl chloride. This reaction is carried out in a suitable solvent like glacial acetic acid or toluene. google.comsandiego.edu A base, such as sodium acetate, is often added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct, preventing it from protonating the unreacted aniline (B41778) starting material. umass.edusandiego.edu This step yields the critical intermediate, α-chloro-2,6-dimethylacetanilide. umass.edu

Amination: The second step involves the N-alkylation of a secondary amine with the previously synthesized chloro-amide intermediate. Specifically, α-chloro-2,6-dimethylacetanilide is treated with diethylamine (B46881) in a nucleophilic substitution (S_N2) reaction. umass.educerritos.edu This reaction is typically performed under reflux in a solvent such as toluene, with an excess of diethylamine often used to drive the reaction to completion and act as a base. sandiego.edu The product of this step is the lidocaine free base.

Salt Formation: For pharmaceutical use, the lidocaine base is converted to its more stable and water-soluble hydrochloride salt by treating it with hydrochloric acid. google.com

Reaction Step Starting Materials Intermediate/Product Reaction Type
Amidation 2,6-dimethylaniline, Chloroacetyl chlorideα-chloro-2,6-dimethylacetanilideAcylation
Amination α-chloro-2,6-dimethylacetanilide, DiethylamineLidocaine (free base)N-Alkylation (S_N2)
Salt Formation Lidocaine (free base), Hydrochloric AcidLidocaine HydrochlorideAcid-Base Reaction
A summary of the classic multi-step synthesis of Lidocaine Hydrochloride.

While the classic two-step synthesis is reliable, researchers have explored alternative pathways to enhance efficiency, reduce environmental impact, and simplify the procedure.

Alternative Starting Materials: An alternative route begins with 2,6-dimethylnitrobenzene, which is first reduced to 2,6-dimethylaniline using reagents like stannous chloride (SnCl₂) in acidic conditions before proceeding with the standard amidation and amination steps. sandiego.educerritos.edu

Greener Synthesis: Efforts have been made to develop more environmentally friendly or "greener" syntheses of lidocaine. These include adaptations using microwave synthesis to reduce reaction times and energy consumption, as well as exploring more benign solvents. csus.edu

Multicomponent Synthesis: Advanced strategies such as multicomponent reactions, where multiple starting materials react in a single operation to form the product, have also been investigated for lidocaine synthesis. researchgate.net

Synthesis and Characterization of Lidocaine Analogs and Derivatives

Modifying the structure of lidocaine has been a key strategy for scientists seeking to understand its mechanism of action and to develop new chemical tools for research.

The tertiary amine of lidocaine is a prime target for chemical modification. Further alkylation of this nitrogen atom results in quaternary ammonium (B1175870) compounds. Lidocaine N-methyl hydrochloride is a representative of this class. These derivatives are often synthesized by reacting the lidocaine free base with an appropriate alkyl halide.

Prominent examples of these quaternary lidocaine derivatives (QLDs) include:

QX-222: An N,N,N-trimethyl derivative.

QX-314: An N-triethyl derivative. nih.gov

These compounds are permanently charged and cannot easily cross cell membranes. This property makes them invaluable research tools in neurophysiology. researchgate.net When applied to the outside of a nerve cell, they have little effect; however, when introduced into the cell's interior, they can block sodium channels. This has provided crucial evidence that the binding site for local anesthetics on the sodium channel is accessible from the intracellular side. nih.govresearchgate.net

Derivative Name Alkyl Group on Nitrogen Key Characteristic
Lidocaine DiethylTertiary Amine, Membrane Permeable
QX-222 Trimethyl (from methylating an analog)Quaternary Ammonium Salt, Permanently Charged
QX-314 Triethyl (from lidocaine)Quaternary Ammonium Salt, Permanently Charged
A table of N-alkylated lidocaine derivatives and their characteristics.

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug. Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is often used for this purpose.

The synthesis of deuterium-labeled lidocaine, such as Lidocaine-d10 , involves replacing hydrogen atoms with deuterium atoms. medchemexpress.com This can be achieved through various methods, including:

Direct H-D Exchange: A common method involves the direct exchange of hydrogen for deuterium using heavy water (D₂O) as the deuterium source, often facilitated by a metal catalyst like palladium on carbon (Pd/C). nih.gov

Reductive Deuteration: Another approach involves the reduction of a suitable precursor using a deuterium source.

In Lidocaine-d10, the ten hydrogen atoms on the two ethyl groups of the diethylamino moiety are replaced with deuterium. medchemexpress.com The resulting molecule is chemically identical to lidocaine in its reactions but has a higher mass, allowing it to be distinguished in analytical techniques like mass spectrometry. This is crucial for pharmacokinetic studies that investigate how the body absorbs, distributes, metabolizes, and excretes the drug. medchemexpress.com

Structure-Activity Relationship (SAR) studies involve systematically altering a molecule's structure to determine which parts are essential for its biological activity. For lidocaine, these studies have focused on its three main components: the aromatic ring, the amide linker, and the terminal amino group. youtube.com

Aromatic Ring: The 2,6-dimethylphenyl group is critical for activity. Molecular modeling studies have shown that the two ortho-methyl groups are essential for maintaining a specific torsional angle between the aromatic ring and the amide side chain, which is believed to be necessary for proper binding to the sodium channel. researchgate.net Removing even one of these methyl groups can lead to a decrease in anesthetic potency. researchgate.net Replacing the methyl groups with other substituents, such as chlorine atoms, has been explored to modify the drug's lipid solubility and metabolic profile. nih.gov

Amide Linker: The length and nature of the amide linker are also important for activity. It provides the correct spatial separation between the aromatic ring and the amino group.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of Lidocaine (B1675312) N-methyl hydrochloride in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.

The ¹H and ¹³C NMR spectra of lidocaine hydrochloride have been thoroughly analyzed. nih.govresearchgate.net In acidic conditions, such as when treated with hydrochloric acid (HCl), the formation of the secondary amine salt of lidocaine is observed. nih.gov This protonation significantly influences the chemical shifts of nearby protons and carbons.

In ¹H NMR spectroscopy of the hydrochloride salt, the resonance structure for the methylene (B1212753) (CH₂) protons adjacent to the protonated nitrogen can appear as a multiplet of doublets, indicating that these protons are in different spatial environments. nih.gov Studies have used various deuterated solvents, including CDCl₃, to record the spectra. asahilab.co.jpchemicalbook.comhmdb.caazom.com The analysis of the ¹H and ¹³C NMR spectra is often supported by 2D techniques like COSY, HETCOR, and HMQC to make conclusive peak assignments. asahilab.co.jpazom.com For instance, HETCOR experiments help resolve ambiguities in the 1D carbon spectra by correlating proton resonances to the carbons they are directly bonded to. azom.comazom.com

The table below presents typical ¹H and ¹³C NMR chemical shift assignments for Lidocaine Hydrochloride.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.09128.3, 127.8
Amide NH8.92-
Methylene (adjacent to N)3.21552.7, 49.7
Ethyl CH₂2.685-
Aromatic CH₃2.23118.3, 18.2
Ethyl CH₃1.1349.4
Aromatic C (quaternary)-135.7, 135.4, 135.2, 133.2, 132.7
Carbonyl C-163.7

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources. nih.govchemicalbook.comchemicalbook.com

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the NMR spectra of lidocaine hydrochloride and validate experimental findings. nih.gov The structure of lidocaine hydrochloride monohydrate has been investigated using B3LYP/6-311G(**) calculations. nih.govresearchgate.net These theoretical calculations predict that the gauche conformation is the most stable form at room temperature. nih.gov

There is a reported correlation between the experimental and DFT-calculated chemical shifts. For lidocaine hydrochloride monohydrate, the root mean square deviation (RMSD) between experimental and theoretical ¹H and ¹³C chemical shifts has been calculated as 2.32 ppm and 8.21 ppm, respectively. nih.govresearchgate.net Such computational tools are valuable for assigning complex spectra and understanding the relationship between molecular conformation and NMR parameters. chemaxon.com

Vibrational Spectroscopy Applications

Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques used to probe the vibrational modes of molecules, providing insights into their functional groups and conformational structure.

Key vibrational bands in the IR spectrum of lidocaine hydrochloride include:

N-H stretching: Vibrations around 3383 cm⁻¹ are attributed to the stretching of the N-H group. researchgate.net

C-H stretching: Bands near 2923 cm⁻¹ correspond to C-H stretching. researchgate.net

C=O stretching: The carbonyl group of the amide is identified by a band around 1650-1686 cm⁻¹. researchgate.netresearchgate.net

C-N stretching: A band at approximately 1472 cm⁻¹ is assigned to the C-N group. researchgate.net

The formation of complexes, for example with phloroglucinol, can be confirmed by shifts in the O-H and C=O stretching bands in the IR spectra, indicating the formation of hydrogen bonds. mdpi.com

Raman spectroscopy offers complementary information. The Raman spectrum of lidocaine is characterized by prominent peaks corresponding to CNC ring, ring, and amide modes. nih.gov Specifically, peaks are observed around 617 cm⁻¹, 706 cm⁻¹, 1596 cm⁻¹, and 1666 cm⁻¹. nih.gov Conformational analysis using Raman spectroscopy, sometimes coupled with principal component analysis, can distinguish between ordered and disordered chain conformers. nist.gov

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction (XRD) is an essential technique for the solid-state characterization of crystalline materials, providing definitive information about the crystal structure, polymorphism, and degree of crystallinity.

Lidocaine hydrochloride is a white, crystalline powder. medisca.comtechnodrugs.com Both single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) have been used to study its crystalline forms and complexes. researchgate.net PXRD patterns of pure lidocaine hydrochloride show sharp peaks, confirming its crystalline nature. researchgate.net When formulated into polymer films, the absence of these sharp peaks suggests that the drug is present in a dissolved or amorphous state. researchgate.net

SC-XRD provides detailed molecular structures. Studies on lidocaine analogs have revealed that molecules can form identical hydrogen-bonded motifs in their crystals, such as linear chains via intermolecular N–H···O=C hydrogen bonding. researchgate.net The formation of new crystalline forms, such as cocrystals with polyphenols, has been confirmed by both PXRD and SC-XRD. researchgate.net For example, the structure of a lidocaine-phloroglucinol hydrate (B1144303) complex was determined by single-crystal X-ray diffraction, revealing the incorporation of water into the crystal lattice. mdpi.com These diffraction studies are crucial for understanding the solid-state properties and stability of different lidocaine hydrochloride forms.

Conformational Analysis in the Solid State

Comprehensive searches of scientific literature and crystallographic databases did not yield specific experimental data on the solid-state conformational analysis of Lidocaine N-methyl hydrochloride. While extensive research is available on the crystal structures of lidocaine base, lidocaine hydrochloride, and various lidocaine complexes, the specific quaternary ammonium (B1175870) salt, Lidocaine N-methyl hydrochloride, does not appear to have been characterized by methods such as single-crystal X-ray diffraction.

Therefore, detailed research findings, including crystallographic parameters, bond lengths, bond angles, and torsion angles for the solid-state structure of Lidocaine N-methyl hydrochloride, are not available in the published literature.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Purity and Degradant Analysis

Chromatography is a cornerstone for separating and analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for assessing the purity of Lidocaine (B1675312) and quantifying related compounds like Lidocaine N-methyl hydrochloride.

HPLC is a highly sensitive and selective method for drug quantification and impurity profiling. as-pub.com Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of Lidocaine and its related substances. as-pub.comnih.gov Method development focuses on optimizing parameters to achieve efficient separation from the parent compound and other potential impurities. as-pub.com

A typical RP-HPLC method involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. as-pub.comnih.govnih.gov For basic compounds like Lidocaine and its derivatives, adjusting the mobile phase to a slightly alkaline pH (e.g., pH 8) can improve peak shape and retention by analyzing the molecules in their neutral state. halocolumns.com Gradient elution, where the mobile phase composition is changed during the run, is often used to effectively separate a wide range of compounds with different polarities, including Lidocaine, its precursors like 2,6-dimethylaniline (B139824), and other degradation products. nih.govnih.gov

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure they are reliable and reproducible. nih.govresearchgate.net Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For instance, one validated method demonstrated a limit of detection for Lidocaine impurities below 0.11 µg/mL and a limit of quantification below 0.33 µg/mL, with accuracy for all analytes ranging from 98.17% to 101.94%. nih.gov

Table 1: Example of HPLC Method Parameters for Lidocaine and Impurity Analysis

Parameter Condition Source
Column C18, 250 x 4.6 mm, 5 µm nih.gov
Mobile Phase 0.05 M Disodium hydrogen phosphate (B84403) (pH 6.0) : Acetonitrile (55:45, v/v) nih.gov
Flow Rate 1.0 mL/min as-pub.com
Detection UV at 230 nm or 254 nm nih.gov
Column Temperature 40°C - 45°C nih.govoup.com

| Injection Volume | 10 - 30 µL | nih.govoup.com |

Gas chromatography (GC) is a powerful technique for analyzing volatile substances and is particularly suitable for trace analysis of impurities in pharmaceuticals. acgpubs.org When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for organic compounds. acgpubs.orgnih.gov Lidocaine and its related compounds can be analyzed by GC-FID, often without the need for derivatization, making it a straightforward and efficient method. acgpubs.org

Method development for GC-FID involves optimizing the temperature program of the oven, selecting an appropriate capillary column (e.g., HP-5, a 5% phenyl-methylpolysiloxane column), and setting the carrier gas flow rate. nih.gov These conditions are fine-tuned to ensure the separation of Lidocaine from any trace impurities or degradation products. nih.gov

Validated GC-FID methods for Lidocaine have shown excellent linearity, accuracy, and precision. acgpubs.orgresearchgate.net For example, a developed method demonstrated linearity in the concentration range of 0.1-5.0 µg/mL, with a limit of detection (LOD) of 0.03 µg/mL and a limit of quantification (LOQ) of 0.11 µg/mL. acgpubs.orgresearchgate.netresearchgate.net Such low detection limits make GC-FID ideal for controlling the presence of trace impurities like Lidocaine N-methyl hydrochloride in the final drug substance. The analytical recovery for Lidocaine HCl using this method has been determined to be as high as 99.47% on average. acgpubs.orgresearchgate.net

Table 2: GC-FID Method Validation Parameters for Lidocaine Analysis

Validation Parameter Result Source
Linearity Range 0.1 - 5.0 µg/mL researchgate.net
Limit of Detection (LOD) 0.03 µg/mL acgpubs.orgresearchgate.net
Limit of Quantification (LOQ) 0.11 µg/mL acgpubs.orgresearchgate.net
Accuracy (Relative Error) < 10.0% acgpubs.orgresearchgate.net
Precision (RSD%) < 3.0% acgpubs.orgresearchgate.net

| Analytical Recovery | ~99.5% | acgpubs.org |

Spectrophotometric Approaches in Quantitative and Identity Determination

Spectrophotometric methods offer a rapid and cost-effective alternative to chromatography for quantitative analysis and identity confirmation.

UV-Visible spectrophotometry is widely used for the quantitative determination of Lidocaine in bulk and pharmaceutical forms. scispace.comjuniperpublishers.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Lidocaine exhibits a characteristic maximum absorbance (λmax) in the UV region, which is often found around 263 nm when dissolved in solvents like 0.1M HCl, ethanol-water mixtures, or methanol-water mixtures. as-pub.com

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. as-pub.comresearchgate.net The concentration of Lidocaine in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net These methods are valued for their simplicity, speed, and affordability. juniperpublishers.com Some methods involve the formation of a colored complex to shift the absorbance to the visible region; for example, reacting the chloride ion of Lidocaine hydrochloride with mercuric thiocyanate (B1210189) and ferric ions produces a red complex with a maximum absorption at 460 nm. juniperpublishers.comjuniperpublishers.com Another method involves forming a colored ion-pair complex with eriochrome black T, which can be extracted into chloroform (B151607) and measured at 508 nm. ccsenet.org

Table 3: Characteristics of UV-Visible Spectrophotometric Methods for Lidocaine

Method Principle λmax Linearity Range Source
Direct UV Direct measurement in solvent 263 nm 5-25 µg/mL as-pub.com
Mercuric Thiocyanate Formation of red ferric thiocyanate complex 460 nm 2-28 µg/mL juniperpublishers.comjuniperpublishers.com

| Eriochrome Black T | Formation of ion-pair complex | 508 nm | 0.1-10 mg/L | ccsenet.org |

When dealing with complex samples where spectra of different components overlap, simple spectrophotometry is insufficient. researchgate.net Multivariate calibration techniques, such as Partial Least Squares (PLS) regression and Principal Component Regression (PCR), are powerful statistical tools that can resolve these complex mixtures. researchgate.netnih.govresearchgate.net These methods use information from the entire UV spectrum (e.g., 245-290 nm) rather than a single wavelength. nih.govnih.gov

A calibration model is built using a set of samples with known concentrations of the analyte (Lidocaine) and potential interferences. researchgate.netdss.go.th This model can then be used to predict the concentration and confirm the identity of the active compound in new samples, even in the presence of impurities or degradation products like 2,6-xylidine. researchgate.netnih.gov Techniques like Orthogonal Signal Correction (OSC) can be used as a pre-processing step to remove information from the spectral data that is not correlated to the target analyte, thereby improving the model's predictive ability. nih.govdss.go.thrsc.org Studies have shown that these chemometric approaches are comparable in accuracy and precision to reference HPLC methods but offer a significant reduction in analysis time. researchgate.netnih.govrsc.org

Electrophoretic Methods for Interaction and Purity Assessment

Capillary electrophoresis (CE) has emerged as a powerful analytical technique offering high separation efficiency, short analysis times, and low consumption of reagents and samples. nih.gov Capillary Zone Electrophoresis (CZE) is particularly well-suited for the analysis of charged species like Lidocaine hydrochloride and its related compounds. nih.govnih.gov

In CZE, separation is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. nih.govnih.gov A background electrolyte (BGE), typically a buffer solution, is used to control the pH and conductivity. For Lidocaine analysis, a BGE of phosphoric acid-Tris at a low pH (e.g., 2.5) has been used effectively. nih.gov Detection is commonly performed using a UV detector. nih.gov

CZE methods have been developed and validated for the rapid determination of Lidocaine in various matrices. nih.govnih.gov Validation demonstrates good linearity (r² > 0.999), low limits of detection (e.g., 0.92 mg/L), and excellent precision. nih.gov The technique's high resolving power makes it suitable for purity assessment, capable of separating the main compound from closely related impurities. nih.govmdpi.com The short migration times, often under five minutes, make it an attractive alternative to HPLC for high-throughput analysis. nih.govnih.gov

Table 4: Example of Capillary Zone Electrophoresis Method Parameters

Parameter Condition Source
Capillary Fused silica, 32-35 cm total length, 50 µm i.d. nih.govnih.gov
Background Electrolyte 20 mmol/L Tris, 40 mmol/L MES, pH 6.1 or Phosphoric acid-Tris, pH 2.5 nih.govnih.gov
Voltage 30 kV nih.gov
Detection UV at 200 nm nih.gov
Internal Standard Benzylamine or Procaine nih.govnih.gov

| Migration Time (Lidocaine) | ~3.2 min | nih.gov |


Table 5: List of Chemical Compounds

Compound Name
2,6-dimethylaniline
2,6-xylidine
Acetonitrile
Benzylamine
Bupivacaine (B1668057)
Chloroform
Diclofenac diethylamine (B46881)
Disodium hydrogen phosphate
Eriochrome black T
Ethanol
Ferric ammonium (B1175870) sulfate
Hydrocortisone acetate
Ketoprofen
Lidocaine
Lidocaine hydrochloride
Lidocaine N-methyl hydrochloride
Mepivacaine
Mercuric thiocyanate
Methanol
Methylparaben
Miconazole nitrate
N-(2-6 dimethylphenyl) chloroacetamine
Orthophosphoric acid
Partial Least Squares
Phenyl-methylpolysiloxane
Potassium dihydrogen phosphate
Prilocaine
Procaine
Propylparaben
Ropivacaine
Saccharin sodium
Sodium carbonate
Sodium chloride
Trifluoroacetic acid

Capillary Electrophoresis (CE) and Frontal Analysis Continuous Capillary Electrophoresis (FACCE)

Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for the analysis of pharmaceutical compounds, offering advantages such as high resolution, short analysis times, and low consumption of samples and reagents. nih.gov In the context of lidocaine and its derivatives, Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully employed for rapid analysis. For instance, a sub-minute separation method was developed for lidocaine in pharmaceutical formulations using an uncoated capillary. This method utilized a background electrolyte composed of 20 mmol L−1 2-amino-2-(hydroxymethyl)-1,3-propanediol and 40 mmol L−1 2-(N-morpholino)ethanesulfonic acid at a pH of 6.1, with direct UV detection at 200 nm. nih.gov The application of a high voltage (30 kV) and hydrodynamic injection facilitated the rapid separation, demonstrating the speed and efficiency of CZE for analyzing compounds like lidocaine. nih.gov

Frontal Analysis Continuous Capillary Electrophoresis (FACCE) is a specialized CE technique particularly useful for studying interactions between molecules, such as drug-protein or drug-polyelectrolyte binding. nih.gov This method involves the continuous introduction of a sample mixture into the capillary, allowing for the determination of binding constants and stoichiometry. nih.govresearchgate.net Research has utilized FACCE to investigate the interaction between lidocaine hydrochloride and components of hyaluronic acid, specifically N-Acetylglucosamine (GlcNAc) and glucuronic acid (GluA). researchgate.net These studies are crucial for understanding how Lidocaine N-methyl hydrochloride might interact with biological macromolecules, which can influence its distribution and efficacy. The FACCE method has been shown to be a robust and reproducible technique for quantifying these interactions, providing valuable insights into the binding affinities. researchgate.netnih.gov For example, the binding constants between lidocaine-HCl and the components of Na-hyaluronic acid were successfully determined using FACCE, highlighting its utility in characterizing such noncovalent interactions. researchgate.net

Method Validation and Quality Control in Research Studies

The validation of analytical methods is a critical requirement in pharmaceutical research to ensure the reliability and accuracy of experimental data. This process involves the systematic evaluation of various performance parameters as outlined by regulatory bodies such as the International Conference on Harmonisation (ICH). as-pub.comijrrjournal.com

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determinations

Linearity establishes the relationship between the concentration of an analyte and the analytical signal. A linear relationship is desirable for accurate quantification over a specified range. In studies involving lidocaine hydrochloride analysis by High-Performance Liquid Chromatography (HPLC), excellent linearity has been consistently reported, with correlation coefficients (R²) typically exceeding 0.998. as-pub.comresearchgate.netinduspublishers.com For instance, one HPLC-UV method demonstrated linearity for Lidocaine-HCl in the range of 0.1–0.5 µg/mL with an R² of 0.9987. researchgate.netinduspublishers.com Another study using an RP-HPLC method showed linearity for lidocaine in the concentration range of 20-100 µg/ml with an R² of 0.999. ijrrjournal.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These parameters are crucial for assessing the sensitivity of a method. For Lidocaine N-methyl hydrochloride and related compounds, various analytical techniques have demonstrated low LOD and LOQ values.

LOD and LOQ Values for Lidocaine Hydrochloride in Various Analytical Methods
Analytical MethodLODLOQSource
Capillary Zone Electrophoresis (CZE)0.92 mg L-1- nih.gov
HPLC-UV0.00521 µg/mL0.01645 µg/mL researchgate.netinduspublishers.com
HPLC-UV14.4 µg/mL43.6 µg/mL researchgate.net
RP-HPLC1.54 µg/ml4.68 µg/ml ijrrjournal.com
Spectrophotometry0.024 mg L-10.100 mg L-1 ccsenet.org
Spectrophotometry0.567 µg . ml-11.9 µg. ml-1 juniperpublishers.com

Mechanistic Investigations of Biological Activity

Molecular and Cellular Mechanisms of Action

The primary mechanism of action for local anesthetics like lidocaine (B1675312) is the blockade of voltage-gated sodium channels. However, the quaternary ammonium (B1175870) derivative, Lidocaine N-methyl hydrochloride, due to its charged nature, displays unique properties in its interaction not only with sodium channels but also with a variety of other ion channels and receptors.

Lidocaine N-methyl hydrochloride, as a quaternary ammonium compound, interacts with voltage-gated sodium channels (VGSCs) in a manner distinct from its tertiary amine precursor, lidocaine. Due to its permanent positive charge, it is membrane-impermeant and can only access its binding site on the sodium channel from the intracellular side. This has been demonstrated in studies where its blocking effect is significantly enhanced when applied to the internal surface of the nerve membrane as opposed to the external surface.

The blockade of sodium channels by Lidocaine N-methyl hydrochloride is both tonic and use-dependent. The use-dependent block, also known as phasic block, is a key feature where the drug's blocking efficacy increases with the frequency of channel opening. This is because the compound has a higher affinity for the open and inactivated states of the sodium channel than for the resting state. The positively charged group of Lidocaine N-methyl hydrochloride is thought to interact with the S6 alpha-helices of the sodium channel protein, which line the inner pore.

Research has shown that the recovery from the block induced by Lidocaine N-methyl hydrochloride is considerably slower compared to that of lidocaine. This slow recovery is attributed to the trapping of the charged molecule within the channel pore when it closes. The table below summarizes key findings from studies on the interaction of Lidocaine N-methyl hydrochloride with voltage-gated sodium channels.

ParameterObservationReference
Route of Access Primarily from the intracellular side of the membrane.
State-Dependent Binding Higher affinity for open and inactivated channel states.
Type of Block Exhibits both tonic and use-dependent (phasic) block.
Recovery from Block Significantly slower recovery compared to tertiary lidocaine.
Proposed Binding Site Interacts with the S6 alpha-helices within the inner pore of the channel.

Potassium Channels: Studies have indicated that quaternary derivatives of local anesthetics, including Lidocaine N-methyl hydrochloride, can block certain types of potassium channels. This interaction is generally less potent than the block of sodium channels. The block of delayed rectifier potassium channels by intracellularly applied quaternary anesthetics has been observed to be use-dependent, suggesting a similar mechanism of channel trapping as seen with sodium channels.

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: HCN channels are crucial for rhythmic firing in neurons and cardiac pacemaker cells. Local anesthetics, including lidocaine, have been found to inhibit HCN channel function. While specific data on Lidocaine N-methyl hydrochloride is limited, the general mechanism involves a tonic block of the channel current, which can contribute to the suppression of neuronal hyperexcitability.

Lidocaine N-methyl hydrochloride also interacts with several ligand-gated ion channels, which are critical for synaptic transmission.

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels involved in excitatory neurotransmission and synaptic plasticity. Local anesthetics have been shown to inhibit NMDA receptor-mediated currents. This inhibition is non-competitive and voltage-dependent, suggesting an open channel block mechanism. By blocking NMDA receptors, Lidocaine N-methyl hydrochloride can reduce central sensitization and pain hypersensitivity.

Glycine (B1666218) Receptors: Glycine receptors are inhibitory ligand-gated ion channels, primarily found in the spinal cord and brainstem. Some studies have suggested that local anesthetics can potentiate the function of glycine receptors at low concentrations, thereby enhancing inhibitory neurotransmission. This effect could contribute to the analgesic properties of the compound.

P2X7 Receptors: P2X7 receptors are ATP-gated ion channels expressed on various cell types, including immune cells and glia. They are implicated in inflammation and neuropathic pain. Lidocaine has been shown to block P2X7 receptor function, which may be a key mechanism for its anti-inflammatory effects. While direct evidence for Lidocaine N-methyl hydrochloride is emerging, its structural similarity to lidocaine suggests a potential for similar interactions.

Neurotransmitter Release Modulation

In addition to directly acting on ion channels and receptors, Lidocaine N-methyl hydrochloride can modulate the release of neurotransmitters from presynaptic terminals.

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its excessive release can lead to excitotoxicity and pain. Lidocaine has been demonstrated to inhibit the release of glutamate from presynaptic nerve endings. This effect is thought to be mediated, in part, by the blockade of presynaptic voltage-gated sodium and calcium channels, which are essential for the depolarization-evoked release of neurotransmitters. By reducing glutamate release, Lidocaine N-methyl hydrochloride can dampen excitatory synaptic transmission and contribute to its analgesic effects.

Anti-inflammatory and Analgesic Mechanisms Beyond Nerve Blockade

Attenuation of Pro-inflammatory Cytokines and Mediators

Lidocaine has demonstrated significant anti-inflammatory properties by modulating the production and release of various pro-inflammatory cytokines and mediators. nih.gov Research indicates that these effects are achieved through various mechanisms, including the inhibition of inflammatory cell activity and the interruption of key signaling pathways. nih.gov

Studies have shown that lidocaine can directly act on microglia, a type of immune cell in the central nervous system. nih.gov It has been found to inhibit the increase of intracellular calcium, which in turn suppresses the activation of p38 mitogen-activated protein kinase (MAPK). nih.gov This inhibition leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govspandidos-publications.com The anti-inflammatory effects of lidocaine are also attributed to its ability to prevent the activation of NF-κB, a critical transcription factor for inflammatory responses, thereby preventing the subsequent "cytokine storm". nih.gov

In surgical settings, intravenous lidocaine infusion has been associated with a significant reduction in postoperative pro-inflammatory markers. mdpi.com A systematic review and meta-analysis identified that lidocaine significantly lowers the levels of IL-6, TNF-α, IL-8, IL-17, C-reactive protein (CRP), and high-mobility group protein B1 (HMGB1). mdpi.com In vitro experiments using human umbilical vein endothelial cells (HUVECs) further corroborate these findings, showing that lidocaine can decrease the concentrations of IL-1β, IL-6, and IL-8. nih.gov

Interestingly, some studies have also highlighted that lidocaine can increase the levels of the anti-inflammatory cytokine IL-10. nih.govmdpi.com In a murine model of mechanical ventilation, intravenously administered lidocaine led to higher plasma and pulmonary levels of IL-10. nih.gov This dual action—suppressing pro-inflammatory cytokines while potentially boosting anti-inflammatory ones—underlines the complex immunomodulatory role of lidocaine.

Table 1: Effect of Lidocaine on Pro-inflammatory Cytokines and Mediators

Cytokine/MediatorObserved EffectContext of FindingCitation
TNF-α Attenuation/ReductionIn cultured rat microglia; in surgical patients; in rats with inflammatory pain. nih.govspandidos-publications.commdpi.com
IL-1β Attenuation/ReductionIn cultured rat microglia; in activated endothelial cells; in rats with inflammatory pain. nih.govspandidos-publications.comnih.gov
IL-6 Attenuation/ReductionIn cultured rat microglia; in surgical patients; in activated endothelial cells; in rats with inflammatory pain. nih.govspandidos-publications.commdpi.comnih.gov
IL-8 Attenuation/ReductionIn surgical patients; in activated endothelial cells. mdpi.comnih.gov
IL-17 ReductionIn surgical patients. mdpi.com
CRP ReductionIn surgical patients. mdpi.com
HMGB1 ReductionIn surgical patients. mdpi.com
IL-10 IncreaseIn mechanically ventilated mice; in normal immune cells. nih.govmdpi.com
p38 MAPK Inhibition of ActivationIn cultured rat microglia. nih.gov
NF-κB Inhibition of ActivationIn LPS-stimulated murine macrophages. nih.gov

Central Analgesic Effects and Pain Modulation Pathways

The analgesic mechanism of lidocaine extends beyond its well-known peripheral nerve-blocking capabilities. When administered systemically, lidocaine exerts significant analgesic effects through complex actions on the central nervous system (CNS), including the spinal cord and higher brain centers. nih.govucsf.edu These central mechanisms are crucial for its efficacy in managing neuropathic pain, hyperalgesia, and postoperative pain. nih.govnih.gov

The primary and most recognized central mechanism of lidocaine is the blockade of voltage-gated sodium channels (VGSCs). nih.gov By binding to these channels on the internal surface of nerve cell membranes, lidocaine inhibits the influx of sodium ions, thereby stabilizing the neuron and preventing the generation and conduction of action potentials. chemicalbook.comcancer.govpccarx.com This action reduces the high-frequency discharge of excitatory cells, which is a key factor in pain sensation. nih.gov

Beyond sodium channel blockade, lidocaine's central analgesic properties are also mediated by its interaction with other ion channels and receptors. nih.govucsf.edu Research has pointed to its role as an antagonist of N-methyl-D-aspartate (NMDA) receptors. nih.govuspharmacist.com The activation of NMDA receptors is associated with central sensitization, a phenomenon that leads to heightened pain states like hyperalgesia. uspharmacist.comoup.com By inhibiting NMDA receptors, lidocaine can help mitigate this process. nih.gov

Furthermore, lidocaine modulates inhibitory neurotransmission within the spinal cord. It has been shown to enhance the function of glycine receptors (GlyRs), which are major inhibitory receptors in the spinal cord and brainstem. nih.gov By potentiating the glycine-induced chloride current, lidocaine enhances inhibitory signaling, which can counteract the excitatory signals of pain. nih.gov The analgesic effect may also involve the regulation of G-protein-coupled receptors and GABAergic pathways. nih.govucsf.edu

Lidocaine's influence also reaches supraspinal levels. Studies have indicated that lidocaine can affect pain perception by acting on brain regions such as the thalamus and the ventral tegmental area, potentially through the regulation of the brain's dopaminergic system. nih.gov

Table 2: Central Analgesic Mechanisms of Lidocaine

Target/PathwayMechanism of ActionConsequenceCitation
Voltage-Gated Sodium Channels (VGSCs) Blocks channels, inhibiting sodium influx.Prevents generation and conduction of nerve impulses, reducing neuronal excitability. nih.govcancer.gov
N-Methyl-D-Aspartate (NMDA) Receptors Acts as an antagonist.Inhibits central sensitization and reduces hyperalgesia. nih.govuspharmacist.comoup.com
Glycine Receptors (GlyRs) Enhances receptor function.Potentiates inhibitory neurotransmission in the spinal cord. nih.gov
Spinal Cord Neurons Suppresses polysynaptic reflexes in the dorsal horn.Reduces the transmission of pain signals at the spinal level. ucsf.edu
Supraspinal Centers (e.g., Thalamus) Modulates neuronal activity.Contributes to systemic analgesic effect. nih.gov
G-Protein-Coupled Receptors Interacts with various receptors.Contributes to the overall analgesic effect. nih.govucsf.edu

Interactions with Biological and Pharmaceutical Systems

Biomolecular Interactions and Binding Studies

The biological activity of Lidocaine (B1675312) N-methyl hydrochloride is predicated on its interactions with key biomolecules, particularly proteins and components of the extracellular matrix.

Anesthetic-Protein Interactions

Lidocaine and its derivatives are known to bind to plasma proteins, which influences their distribution and duration of action. drugbank.com The primary proteins involved in this binding are alpha-1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA). nih.gov

Studies using high-performance affinity chromatography have quantified the binding affinities of lidocaine with these proteins. Lidocaine exhibits strong binding to AGP, with an association equilibrium constant (Ka) in the range of 1.1-1.7 × 105 M-1 at 37°C and pH 7.4. nih.gov In contrast, its binding to HSA is considered weak to moderate, with a Ka value of approximately 1.14 (± 0.2) ×103 M-1. nih.gov

Competitive binding studies have further elucidated the specific binding sites. It has been shown that lidocaine interacts with the propranolol (B1214883) site on AGP and Sudlow site II on HSA. nih.gov The extent of protein binding, which is estimated to be between 60% and 80%, is dependent on the plasma concentration of AGP. drugbank.com This degree of protein binding contributes to lidocaine's medium duration of action compared to other local anesthetics. drugbank.comnih.gov

Table 1: Binding Affinity of Lidocaine with Serum Proteins

Protein Association Equilibrium Constant (Ka) Binding Strength Binding Site
Alpha-1-acid glycoprotein (AGP) 1.1-1.7 × 105 M-1 Strong Propranolol site

Interaction with Hyaluronic Acid and its Components

Hyaluronic acid (HA), a major component of the extracellular matrix, can interact with lidocaine hydrochloride. This interaction is particularly relevant in dermal filler formulations where lidocaine is often included to reduce injection pain. nih.govresearchgate.net

Frontal analysis continuous capillary electrophoresis (FACCE) has been employed to study the interaction between lidocaine hydrochloride and the components of sodium hyaluronate, namely N-Acetylglucosamine (GlcNAc) and glucuronic acid (GluA). researchgate.net These studies revealed that a specific interaction occurs between lidocaine and glucuronic acid. researchgate.net The association constant (Klido-GluA) for this interaction was determined to be 26 ± 0.3 Lmol−1. researchgate.net It is suggested that the ionized carboxyl group of the HA molecule can associate with the cationic form of lidocaine. researchgate.net This interaction may lead to an increase in the viscosity of hyaluronic acid-based formulations. researchgate.net

Clinical studies have also investigated the effect of adding lidocaine to hyaluronic acid gel fillers. nih.govresearchgate.net A six-month trial demonstrated that the addition of lidocaine hydrochloride 2% to a large gel particle hyaluronic acid (LGP-HA) did not negatively affect the clinical outcome or longevity of the filler but did significantly reduce patient discomfort during injection. nih.gov

Interactions with Excipients and Formulation Components

The behavior of Lidocaine N-methyl hydrochloride in a pharmaceutical formulation is significantly influenced by its interactions with various excipients.

Adsorption and Desorption Studies with Cellulosic Fibers (Cotton, Jute, Coir)

Research has been conducted on the interaction of lidocaine hydrochloride with natural cellulosic fibers such as cotton, jute, and coir. researchgate.net These studies, performed in a 0.1M HCl aqueous solution, utilized UV-Vis spectroscopy to measure the adsorption and desorption of the drug. researchgate.net

The results indicated that the highest adsorption of lidocaine (18 mg/g of fiber) occurred on cotton fiber surfaces from a 3.5 mg/mL aqueous solution after 30 minutes of gentle shaking. researchgate.net Kinetic studies focusing on cotton fibers revealed a linear relationship (R2 = 0.9987) for the desorption of lidocaine for up to 30 minutes at 25°C. researchgate.net The interaction was also found to be directly proportional to the weight of the cotton fibers. researchgate.net The adsorption on jute and coir fibers was found to be lower compared to cotton. researchgate.net

Table 2: Adsorption of Lidocaine Hydrochloride on Cellulosic Fibers

Fiber Type Maximum Adsorption (mg/g)
Cotton 18
Jute Lower than cotton

Polymer-Drug Complexation and Hydrophilic Gel Systems

Lidocaine hydrochloride can be incorporated into various polymer-based systems to modify its release profile and enhance its therapeutic effect. Hydrophilic gels are a common vehicle for the topical and mucosal delivery of lidocaine.

One approach involves the use of hydroxypropyl methylcellulose (B11928114) (HPMC) to form a nasal gel. nih.gov This formulation is designed to prolong the residence time of lidocaine in the nasal cavity, thereby increasing its absorption. nih.gov Studies have shown that a lidocaine nasal gel can have approximately 1.5 times the absolute bioavailability of a nasal spray, suggesting enhanced absorption. nih.gov

Another strategy involves the development of copolymeric hydrogels for the sustained delivery of lidocaine hydrochloride. nih.gov These systems can achieve drug loading rates ranging from 25.6 ± 0.5% to 32.5 ± 0.9%. nih.gov The release of the water-soluble drug from these hydrogels is governed by the diffusion of water into the polymeric network, causing the hydrogel to swell and the drug to dissolve. nih.gov

Furthermore, dissolving microneedle patches made from materials like gelatin and sodium carboxymethylcellulose have been developed for the transdermal delivery of lidocaine hydrochloride. researchgate.netdoaj.org These microneedles are designed to bypass the stratum corneum, allowing for rapid local anesthetic effects. nih.gov

Solvation and Solubility in Advanced Solvent Systems

The solubility of lidocaine hydrochloride is a critical factor in its formulation and delivery. It is known to be easily soluble in water and ethanol. chemicalbook.com

The solubility of lidocaine hydrochloride has been studied in various pure and binary solvent systems. researchgate.net In pure solvents such as ethanol, n-propanol, isopropanol, n-butanol, isobutanol, acetone, and methyl acetate, the solubility of lidocaine hydrochloride increases with increasing temperature. researchgate.net

Theoretical studies using density functional theory and molecular dynamics have investigated the solvation of lidocaine in deep eutectic solvents (DESs). nih.gov These studies analyze the intermolecular forces, including van der Waals and hydrogen bond interactions, between lidocaine and the solvent molecules. nih.gov The findings suggest that the effective solvation of lidocaine in these advanced solvents is due to strong solute-solvent intermolecular interactions, with only minor changes to the solvent's structure. nih.gov This indicates that deep eutectic solvents could be suitable media for pharmaceutical applications of lidocaine. nih.gov

In more complex systems, such as a mixture of acetonitrile (B52724) and an aqueous solution of acetic acid, lidocaine hydrochloride is virtually insoluble and can precipitate as fine crystals. buu.ac.th This property is utilized in purification processes like reactive and antisolvent cooling crystallization. buu.ac.th

Table 3: Compound Names Mentioned

Compound Name
Lidocaine N-methyl hydrochloride
Lidocaine hydrochloride
Alpha-1-acid glycoprotein (AGP)
Human serum albumin (HSA)
Propranolol
Hyaluronic acid (HA)
Sodium hyaluronate
N-Acetylglucosamine (GlcNAc)
Glucuronic acid (GluA)
Cotton
Jute
Coir
Hydroxypropyl methylcellulose (HPMC)
Gelatin
Sodium carboxymethylcellulose
Ethanol
n-Propanol
Isopropanol
n-Butanol
Isobutanol
Acetone
Methyl acetate
Acetonitrile

Deep Eutectic Solvents (DES) as Pharmaceutical Media

Deep Eutectic Solvents (DES) are mixtures of hydrogen bond acceptors (HBAs) and hydrogen bond donors (HBDs) that exhibit a melting point lower than either of the individual components. mdpi.com They have been investigated as pharmaceutical media to enhance the solubility and stability of active pharmaceutical ingredients (APIs). mdpi.com While extensive research has been conducted on the solubility of the parent compound, lidocaine, and its hydrochloride salt in various DES systems, a review of the scientific literature reveals no specific studies focused on the interactions of Lidocaine N-methyl hydrochloride with Deep Eutectic Solvents. mdpi.comresearchgate.netrsc.orgrsc.orgrsc.org Consequently, there is no available data on its behavior or solubility in these media.

Co-solvent Mixtures and Solubility Behavior

Co-solvent mixtures are commonly used in pharmaceutical formulations to enhance the solubility of drugs. The solubility of the parent compound, lidocaine hydrochloride, has been studied in various aqueous co-solvent mixtures, including those containing polyethylene (B3416737) glycol, ethanol, and propylene (B89431) glycol. researchgate.net However, there are no specific research findings or published data on the solubility behavior of Lidocaine N-methyl hydrochloride in co-solvent mixtures. Therefore, no data tables on its solubility in such systems can be provided.

Pre Clinical Pharmacological and Toxicological Research

In Vitro Pharmacological Models

In vitro studies are performed outside of a living organism, typically using isolated cells or tissues. They allow for a detailed investigation of a drug's mechanism of action at the molecular and cellular level.

Studies on dissociated neuronal cultures are fundamental to understanding how Lidocaine (B1675312) N-methyl hydrochloride interacts directly with nerve cells. Research in this area focuses on the compound's ability to modulate ion channels and receptors, which are key to nerve signal transmission. nih.gov Low concentrations of lidocaine have been shown to inhibit voltage-gated sodium channels, the glycinergic system, and certain potassium channels. nih.gov Higher concentrations can block potassium and calcium channels, as well as NMDA receptors. nih.gov In vitro investigations using Jurkat T cells, a human T lymphocyte cell line, demonstrated that lidocaine can inhibit the production and secretion of key inflammatory cytokines like Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α) at both the protein and mRNA levels. nih.gov This anti-inflammatory effect is mediated, at least in part, by the inhibition of NF-κB signaling, a critical pathway in the inflammatory response. nih.gov

Electrophysiological assessments, often using Xenopus oocytes or other cell lines, are employed to precisely measure the effect of a compound on the electrical properties of cell membranes, particularly the function of ion channels. nih.gov

Studies using voltage-clamped Xenopus oocytes have provided specific insights into lidocaine's interaction with sodium channels. nih.gov It was observed that lidocaine reversibly blocks slow Na+ channels when they are in their open state but not when closed. nih.gov The concentration required for half-inhibition (IC50) of the slow inward sodium current was determined to be 270 +/- 67 micromol/L. nih.gov Furthermore, the compound was found to be non-selective, as it also affected voltage-dependent calcium channels and monovalent non-selective channels. nih.gov This technique is also used to study the compound's effects on other receptors; for instance, Xenopus oocytes transfected with human P2X7 purinergic receptors have been used to test potential pain therapeutics. nih.gov

Table 1: Electrophysiological Effects of Lidocaine on Xenopus Oocyte Ion Channels

ParameterFindingReference
Target ChannelSlow Na+ Channels nih.gov
Blocking ActionReversible block of open channels nih.gov
Half-Inhibition Concentration (IC50)270 +/- 67 micromol/L nih.gov
Effect on Activation CurveShift of 5 +/- 1 mV at 0.3 mmol/L nih.gov
SelectivityNon-selective; also affects Ca2+ channels and monovalent non-selective channels nih.gov

Pre-clinical Toxicity Assessment

This section delves into the pre-clinical toxicological evaluation of lidocaine and its derivatives, focusing on its potential to induce genetic damage and its effects on development and reproduction in animal models. The findings are crucial for understanding the compound's safety profile before clinical use.

Genetic Toxicology and Mutagenicity Studies

A battery of tests has been conducted to assess the genotoxic potential of lidocaine, examining its ability to cause mutations or chromosomal damage. These studies are fundamental in predicting the carcinogenic risk of a substance.

The mutagenic potential of lidocaine has been evaluated in several standard assays. fda.gov In the in vitro Ames Bacterial Reverse Mutation Assay, a widely used method to detect point mutations in bacteria, lidocaine did not show any mutagenic activity. fda.govfda.gov Furthermore, its potential to induce chromosomal damage was assessed in an in vitro chromosomal aberration assay using Chinese hamster ovary (CHO) cells, where it also tested negative. fda.govfda.gov

In vivo studies in animals have corroborated these findings. In the mouse micronucleus test, which assesses chromosomal damage in bone marrow cells, lidocaine did not induce an increase in micronuclei, indicating a lack of clastogenic or aneugenic effects in the whole animal. fda.govfda.gov The label for the Lidoderm® patch, a topical formulation of lidocaine, confirms that lidocaine hydrochloride is not mutagenic in the Salmonella/mammalian microsome test and is not clastogenic in the chromosome aberration assay with human lymphocytes or the mouse micronucleus test. fda.gov

While lidocaine itself has consistently tested negative for genotoxicity, its metabolite, 2,6-xylidine, has been identified as a carcinogen in rats. nih.gov This has prompted further investigation into its genotoxic mechanism. Research suggests that 2,6-xylidine is a non-direct acting genotoxin, meaning its genotoxicity is dependent on metabolic activation and occurs at high exposure levels that can saturate metabolic pathways. nih.gov However, studies have shown that at exposure levels relevant to human therapeutic use of lidocaine, 2,6-xylidine is not genotoxic in vivo in rats. nih.gov

Table 1: Summary of Genetic Toxicology Studies for Lidocaine

AssayTest SystemResultCitation
Ames Bacterial Reverse Mutation AssaySalmonella typhimuriumNegative fda.govfda.gov
Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsNegative fda.govfda.gov
Mouse Micronucleus TestIn vivo (mice)Negative fda.govfda.gov
Chromosome Aberration AssayHuman lymphocytesNegative fda.gov

Developmental and Reproductive Toxicity Studies in Animal Models

The potential effects of lidocaine on fertility, embryonic development, and reproductive capabilities have been investigated in various animal models to identify any teratogenic or reproductive hazards.

Regarding developmental toxicity, lidocaine has not been found to be teratogenic in rats at subcutaneous doses up to 60 mg/kg or in rabbits at doses up to 15 mg/kg. fda.gov A comprehensive study in Sprague-Dawley rats, where lidocaine was administered chronically before mating and throughout pregnancy, found no significant adverse reproductive or teratogenic effects. nih.gov The primary observation in this study was a reduction in the average weight of the fetuses at a high dose of 500 mg/kg/day, an effect that was linked to a slight delay in fetal development rather than a direct teratogenic effect. nih.goveuropa.eueuropa.eu

In vitro studies using rat embryos have provided further insight into the developmental effects of lidocaine. These studies have shown that teratogenic effects only manifest at concentrations significantly higher than those considered clinically relevant. nih.gov At a concentration of 250 microM, an increased incidence of situs inversus (a condition where the major visceral organs are reversed or mirrored from their normal positions) was noted, though the embryos were otherwise normal. nih.gov Importantly, lidocaine did not induce neural tube defects at any of the concentrations tested. nih.gov

Table 2: Summary of Developmental and Reproductive Toxicity Findings for Lidocaine

Study TypeAnimal ModelKey FindingsCitation
Female FertilityRatNo effect on fertility. fda.govfda.gov
Male FertilityRatIncreased copulatory interval and decreased sperm parameters at high doses, but no effect on overall fertility. fda.govfda.gov
TeratogenicityRat & RabbitNot teratogenic at tested doses. fda.gov
Developmental ToxicityRatReduced fetal weight at high doses due to delayed development. nih.goveuropa.eueuropa.eu
In Vitro Embryo CultureRatTeratogenic effects only at high concentrations; increased situs inversus at 250 microM; no neural tube defects. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of techniques that use the principles of theoretical chemistry and physics to mimic the behavior of molecules and their interactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the structure and spectral properties of lidocaine (B1675312) and its salts.

Studies utilizing DFT calculations, specifically with the B3LYP/6-311G** level of theory, have been conducted on lidocaine hydrochloride monohydrate to determine its most stable conformation. nih.gov The calculations predict that the gauche structure is the predominant form at room temperature. nih.gov This is in contrast to the base form of lidocaine, which is predicted to exist in a non-planar cis structure. nih.gov The repulsive interaction between the two N–H bonds is suggested to destabilize the gauche structure of the lidocaine hydrochloride monohydrate salt. nih.gov

Key structural differences between the base and hydrochloride salt forms are evident in the calculated torsional angles. The analysis of vibrational spectra, such as infrared (IR) and Raman, calculated via DFT, is consistent with the presence of the lidocaine salt in a single gauche conformation at room temperature. nih.govsci-hub.se Furthermore, DFT has been used to calculate the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, which show good agreement with experimental data. nih.govnih.gov For lidocaine hydrochloride monohydrate, the root mean square deviation (RMSD) between experimental and theoretical ¹H and ¹³C chemical shifts was found to be 2.32 and 8.21 ppm, respectively. nih.gov

Table 1: DFT-Calculated Torsional Angles for Lidocaine Base and Lidocaine Hydrochloride Monohydrate
CompoundNCCN Torsional Angle (°)CNCC Torsional Angle (°)Source
Lidocaine (base)~10-64 nih.gov
Lidocaine Hydrochloride Monohydrate110-123 nih.gov

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations have been used to study lidocaine hydrochloride and its derivatives in various environments, providing insights into solvation, membrane interactions, and ion pairing.

MD simulations have been employed to investigate the molecular dynamics of lidocaine hydrochloride (LD-HCl) in water mixtures. acs.org These studies show that even small amounts of water significantly affect the relaxation dynamics of the compound. acs.org The solvation of lidocaine in different solvents has been explored using both DFT and MD methods, analyzing intermolecular forces like van der Waals and hydrogen bond interactions. scienceopen.com Such studies show that strong solute-solvent interactions lead to effective solvation. scienceopen.com

Simulations have also been used to estimate the aqueous phase association constants for lidocainium, the cationic form of lidocaine, with different counterions. nih.govresearchgate.netacs.org These results suggest that the efficacy of different salt forms of lidocaine could be related to the association of ions in aqueous solution. nih.govresearchgate.netacs.org For instance, the calculated association constant for lidocainium chloride was significantly lower than that for lidocainium docusate, indicating weaker ion pairing in the hydrochloride form in an aqueous environment. nih.govresearchgate.netacs.org

Additionally, MD simulations have explored the interaction of lidocaine with lipid bilayers, a crucial step in its anesthetic action. These studies have examined how both charged and uncharged forms of lidocaine affect the electrostatic properties of the membrane. nih.gov The simulations revealed that both forms of lidocaine increase the electrostatic potential in the middle of the membrane, a change substantial enough to potentially affect the function of voltage-gated ion channels. nih.gov

Table 2: Calculated Aqueous Phase Association Constants for Lidocainium Salts
Ion PairCalculated Association Constant (M⁻¹)Source
Lidocainium Docusate10.1 nih.govresearchgate.netacs.org
Sodium Chloride0.77 nih.govresearchgate.netacs.org
Sodium Docusate0.086 nih.govresearchgate.netacs.org
Lidocainium Chloride0.065 nih.govresearchgate.netacs.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful approach for simulating large molecular systems, such as a drug molecule binding to a protein. This method treats the most chemically active part of the system (e.g., the ligand and the immediate binding site residues) with a high-accuracy quantum mechanics calculation, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.

While specific QM/MM studies on Lidocaine N-methyl hydrochloride are not widely documented, the principles of this approach are central to understanding anesthetic-protein binding. The primary target for local anesthetics like lidocaine is the voltage-gated sodium (NaV) channel. nih.gov MD simulations, which can be a component of a QM/MM workflow, have been used to model the interaction of lidocaine with the human cardiac sodium channel (hNaV1.5). researchgate.net These simulations identified specific binding sites and key interacting residues within the channel pore, such as F1760 and Y1767, which play a crucial role in lidocaine binding. researchgate.net Such detailed interaction models are essential for understanding the mechanism of channel blockade.

Similarly, quantum mechanical approaches have been used to investigate the binding modes of lidocaine with host molecules like cyclodextrins. nih.gov These studies help to understand the conformational preferences of the drug upon binding, revealing which part of the molecule inserts into the host's cavity. nih.gov This type of detailed binding analysis, whether with a host molecule or a protein target, is where QM/MM approaches provide significant value by offering a high-resolution view of the critical electronic and steric interactions that govern molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking

QSAR and molecular docking are ligand-based and structure-based computational methods, respectively, used in drug discovery to predict the biological activity of chemical compounds and to understand their binding modes.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of compounds based on their physicochemical properties and structural features. researchgate.netbio-hpc.eu For local anesthetics, QSAR studies have been conducted to identify the key molecular descriptors that correlate with anesthetic potency. nih.govacs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode of a ligand to its protein target. For lidocaine and its derivatives, docking studies can simulate their interaction with the voltage-gated sodium channel. researchgate.net Docking, often followed by MD simulations, helps to visualize how the ligand fits into the binding pocket and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues of the protein. researchgate.netnih.gov For example, docking and MD simulations of lidocaine with the hNaV1.5 channel have shown interactions with residues like F1760, L1462, and I1466. researchgate.net These computational predictions provide a structural basis for the drug's mechanism of action and can guide the design of new analogs with improved activity. researchgate.net

Stability and Degradation Research

Forced Degradation Studies (ICH Guidelines)

Forced degradation studies of Lidocaine (B1675312) Hydrochloride have been conducted to assess its stability under hydrolytic, oxidative, photolytic, and thermal stress.

The stability of Lidocaine Hydrochloride to hydrolysis varies significantly between acidic and alkaline conditions.

Acidic Conditions : Lidocaine Hydrochloride demonstrates notable degradation under strong acidic conditions when subjected to heat. One study reported approximately 22.9% degradation when a solution was refluxed in 5.0 N hydrochloric acid (HCl) at 100°C for 24 hours. derpharmachemica.comresearchgate.net The primary degradation product formed under these conditions is 2,6-dimethylaniline (B139824). derpharmachemica.com The relative stability of the amide bond in Lidocaine is attributed to the steric hindrance provided by the two methyl groups on the ortho positions of the aromatic ring, which protect the amide group from nucleophilic attack. derpharmachemica.comresearchgate.net In another study using 0.1 N HCl at both 25°C and 60°C, Lidocaine was found to be stable over a period of 10 days. oup.com A separate investigation using 30% HCl and heating at 85°C for 48 hours also initiated degradation. nih.gov

Alkaline Conditions : Lidocaine Hydrochloride is generally considered to be practically stable in alkaline solutions at room temperature. derpharmachemica.com This stability is attributed to inhibited mesomerism due to a loss of planarity between the benzene (B151609) ring and the amide group, which increases electron density at the amide nitrogen and acyl carbon, thus hindering nucleophilic attack. derpharmachemica.com However, degradation can be induced under more strenuous conditions. For instance, heating in 5.0 N sodium hydroxide (B78521) (NaOH) for 24 hours at boiling temperatures is one stress condition applied. derpharmachemica.com Another study observed about 15% degradation when Lidocaine was stored in an alkaline medium at 60°C for 10 days. oup.com Heating at 85°C for 48 hours in 1 M NaOH also resulted in degradation. nih.gov

ConditionReagent/TemperatureDurationDegradationPrimary Degradation Product
Acidic 5.0 N HCl / 100°C24 hours~22.9%2,6-dimethylaniline
Acidic 0.1 N HCl / 25°C & 60°C10 daysStableNot Applicable
Alkaline 5.0 N NaOH / Boiling24 hoursDegradation OccursNot Specified
Alkaline Alkaline Medium / 60°C10 days~15%Not Specified

Lidocaine Hydrochloride is susceptible to degradation under oxidative stress.

Studies have shown that treatment with hydrogen peroxide (H₂O₂) leads to the degradation of the molecule. In one study, using 3% H₂O₂ at room temperature for 24 hours resulted in a 7.25% degradation. derpharmachemica.comresearchgate.net To achieve more significant degradation, a factorial design optimized the conditions to 10% H₂O₂ at 40°C for 24 hours. derpharmachemica.comresearchgate.net Another investigation noted significant degradation in a peroxide medium, with only 13.9% of the initial Lidocaine remaining after 3 days at 60°C. oup.com At 25°C, the degradation was slower, with 84.8% remaining after 10 days. oup.com The primary product of oxidative degradation is identified as Lidocaine N-oxide. nih.govresearchgate.net

H₂O₂ ConcentrationTemperatureDurationDegradation
3%Room Temperature24 hours7.25%
10%40°C24 hoursOptimized for maximum degradation
Not Specified60°C3 days~86.1%
Not Specified25°C10 days~15.2%

Lidocaine Hydrochloride generally exhibits high stability when exposed to light.

In solid-state photolytic studies, exposing the powder to light with an intensity of 1.2 million lux hours did not result in any significant degradation. derpharmachemica.comresearchgate.net Similarly, another study found no degradation when solid Lidocaine powder was exposed to UV light at 60°C. oup.com When tested in solution, it also remained stable when an aqueous solution was exposed to UV light for 10 days. oup.com These findings suggest that Lidocaine Hydrochloride is photostable under the tested ICH conditions.

Lidocaine Hydrochloride is a thermally stable compound.

When the solid drug was exposed to dry heat at 50°C for seven days, no significant degradation was observed. derpharmachemica.comresearchgate.net More rigorous testing, exposing the powder to a temperature of 120°C for up to 72 hours, also showed no formation of degradation products, confirming its high thermal stability. nih.gov A stability-indicating assay method was able to distinguish the intact drug from its thermal degradation products, further confirming its stability under heat stress. tandfonline.com

Identification and Characterization of Degradation Products

The analysis of forced degradation samples allows for the identification of the resulting byproducts.

The most consistently identified degradation product of Lidocaine Hydrochloride under specific stress conditions is its N-oxide.

N-Oxide Formation : Oxidative stress, particularly with hydrogen peroxide, leads to the formation of Lidocaine N-oxide. nih.govresearchgate.net This occurs through the oxidation of the tertiary amine nitrogen in the diethylamino group. The appearance of two degradation peaks during oxidative stress at 60°C might suggest the formation of two distinct N-oxide products. oup.com

Other Byproducts : Under strong acidic hydrolysis, the primary degradation product is 2,6-dimethylaniline , formed by the cleavage of the amide bond. derpharmachemica.com In solution, Lidocaine is expected to hydrolyze into 2-Amino-1:3-dimethyl benzene and diethylaminoacetic acid . tandfonline.com

Factors Influencing Chemical Stability

The chemical stability of Lidocaine N-methyl hydrochloride is influenced by several factors, including pH, temperature, light, and the presence of other ions in the formulation. Understanding these factors is critical for the development of stable pharmaceutical products.

Influence of pH and Environmental Conditions

Forced degradation studies on Lidocaine Hydrochloride have provided significant insights into its stability under various environmental conditions. These studies are performed under harsher conditions than accelerated stability testing and are crucial for identifying potential degradation products and pathways.

Lidocaine Hydrochloride has been found to be relatively stable under neutral and photolytic conditions. nih.govresearchgate.net However, it shows susceptibility to degradation under acidic, alkaline, and oxidative stress.

Under acidic conditions (e.g., in the presence of hydrochloric acid), the primary degradation product is the secondary amine salt of lidocaine. nih.govresearchgate.net One study reported approximately 22.9% degradation of Lidocaine Hydrochloride when refluxed in 5.0 N HCl at 100°C for 24 hours. derpharmachemica.com In contrast, another study observed that lidocaine was stable in 0.1 N HCl at 60°C for 10 days. oup.comoup.com

In alkaline conditions, the stability of Lidocaine Hydrochloride is also compromised. One study found that the compound is practically stable in alkaline medium, which was attributed to the inhibited mesomerism due to a loss of planarity between the benzene nucleus and the amide group. derpharmachemica.com However, another study reported that after 10 days in 0.1 N NaOH at 60°C, 85.3% of the initial lidocaine concentration remained. oup.comoup.com

Oxidative degradation, typically induced by hydrogen peroxide, can also occur. One investigation showed that under oxidative stress with 3% H2O2 for 24 hours at room temperature, Lidocaine Hydrochloride degraded by 7.25%. derpharmachemica.com Another study observed that in the presence of 0.02% H2O2 at 25°C for 10 days, 84.8% of the lidocaine remained. oup.comoup.com The N-oxide of lidocaine has been proposed as a degradation product under oxidative conditions. nih.govresearchgate.net

Thermal degradation studies on solid Lidocaine Hydrochloride have shown it to be quite stable at elevated temperatures. nih.govresearchgate.net

The following table summarizes the findings from forced degradation studies on Lidocaine Hydrochloride.

Stress ConditionReagent/ConditionTemperatureDurationDegradationReference
Acid Hydrolysis5.0 N HCl100°C (reflux)24 hours~22.9% derpharmachemica.com
Acid Hydrolysis0.1 N HCl60°C10 daysNo significant degradation oup.comoup.com
Alkaline Hydrolysis0.1 N NaOH60°C10 days~14.7% oup.comoup.com
Alkaline HydrolysisNot specifiedNot specifiedNot specifiedPractically stable derpharmachemica.com
Oxidative Degradation3% H2O2Room Temperature24 hours7.25% derpharmachemica.com
Oxidative Degradation0.02% H2O225°C10 days~15.2% oup.comoup.com
Thermal DegradationDry heat120°C72 hoursNo degradation products observed nih.govresearchgate.net
Photolytic DegradationUV light (365 nm)Not specified72 hoursVery stable nih.govresearchgate.net

Role of Chloride Ions in Multicomponent Form Stability

The presence of chloride ions plays a significant role in the stability of multicomponent crystalline forms of Lidocaine Hydrochloride. Research into new multicomponent forms of lidocaine with coformers like hydroquinone, resorcinol, and pyrogallol (B1678534) has shown that the hydrochloride salt forms are more stable than the free base forms. mdpi.comscribd.comresearchgate.net

Novel Pharmaceutical Forms and Drug Delivery Research on Lidocaine Hydrochloride

Research into novel pharmaceutical forms and advanced drug delivery systems for lidocaine (B1675312) hydrochloride is an expanding field, aimed at enhancing its therapeutic efficacy, stability, and patient compliance. These investigations focus on modifying the physicochemical properties of the drug and developing sophisticated formulations for controlled and targeted delivery.

Conclusion and Future Research Directions

Recapitulation of Key Research Findings on Lidocaine (B1675312) N-methyl Hydrochloride and its Closely Related Forms

Research into Lidocaine N-methyl hydrochloride, a quaternary ammonium (B1175870) derivative of lidocaine, has primarily focused on its antiarrhythmic properties and its potential to overcome some of the limitations of its parent compound, lidocaine. A pivotal comparative study demonstrated that methyl-lidocaine possesses antiarrhythmic efficacy comparable to lidocaine in reversing experimentally-induced ventricular tachycardia. ahajournals.org A key distinction highlighted in this research is the significantly longer duration of action exhibited by the N-methyl derivative. ahajournals.org Furthermore, unlike lidocaine, the continual administration of methyl-lidocaine was not associated with overt stimulation of the central nervous system, suggesting a different therapeutic profile. ahajournals.org

The mechanism of action, while fundamentally linked to the blockade of sodium ion channels like other lidocaine derivatives, is distinguished by the compound's permanent positive charge. ahajournals.org This permanent charge is a defining characteristic of quaternary lidocaine derivatives (QLDs), rendering them membrane-impermeant. ahajournals.org Consequently, their ability to block sodium channels is typically dependent on accessing the channel from the axoplasmic side, which has implications for their onset and tissue specificity. ahajournals.org For instance, in nerve and skeletal muscle cells, externally applied QLDs have difficulty accessing their target site, whereas in cardiomyocytes, they appear to enter the internal binding site more readily. ahajournals.org Research on other closely related QLDs, such as QX-314 and QX-222, corroborates the principle that quaternization leads to a significantly slower recovery from sodium channel block compared to lidocaine, contributing to a longer-lasting effect. ahajournals.org

Further investigations into the biochemical effects of methyl-lidocaine revealed its influence on lipid biosynthesis. Studies in isolated hamster hearts showed that methyl-lidocaine enhances the synthesis of specific phospholipids, including phosphatidylserine (B164497) and phosphatidylinositol, as well as neutral lipids like diacylglycerol and triacylglycerol. nih.gov This effect is postulated to result from the direct activation of key enzymes in their biosynthetic pathways. nih.gov These findings suggest that the cellular impact of Lidocaine N-methyl hydrochloride extends beyond simple ion channel blockade, introducing a complex biochemical dimension to its pharmacological profile.

A comparative summary of key attributes between Lidocaine Hydrochloride and its N-methyl derivative is presented below, based on available research findings.

PropertyLidocaine HydrochlorideLidocaine N-methyl Hydrochloride (Methyl-lidocaine)Reference
Primary Action Antiarrhythmic, Local AnestheticAntiarrhythmic ahajournals.orgproacls.com
Duration of Action ShortSignificantly Longer ahajournals.org
CNS Stimulation Propensity for CNS side effectsNo overt CNS stimulatory effects observed ahajournals.org
Mechanism Voltage-gated sodium channel blockerQuaternary ammonium sodium channel blocker ahajournals.orgyoutube.com
Charge at Phys. pH Equilibrium of ionized and un-ionized formsPermanently positive (quaternary amine) ahajournals.org
Effect on Phospholipids Not a primary reported mechanismEnhances synthesis of certain phospholipids nih.gov

Emerging Research Frontiers in Lidocaine Hydrochloride Chemistry and Pharmacology

The field of local anesthetic research is actively pursuing innovations beyond the capabilities of classical compounds like lidocaine hydrochloride. A major frontier is the development of agents with prolonged duration of action and enhanced sensory-selective blockade to improve pain management. nih.govnih.gov This has led to deeper investigation into derivatives like the aforementioned quaternary ammonium compounds, which achieve longer-lasting effects due to their altered physicochemical properties. ahajournals.org The challenge remains to optimize these molecules to ensure they meet clinical expectations for efficacy and low toxicity. capes.gov.br

Another significant area of research involves novel drug delivery systems. Formulations such as liposomal bupivacaine (B1668057) represent a successful application of this approach, enabling sustained release of the anesthetic and prolonging its effect. chemicalbook.com Similar strategies are being explored for lidocaine and its derivatives, including the development of nanosuspensions to improve solubility and dermal bioavailability for topical applications. mdpi.com These advanced formulations aim to maximize the therapeutic index of existing and new anesthetic agents.

Furthermore, the exploration of combination therapies is a promising avenue. Research has shown that combining lidocaine with agents like tetrodotoxin (B1210768) can produce a synergistic inhibitory effect on voltage-gated sodium channels, potentially leading to more effective treatments for conditions like severe arrhythmias. cerritos.edu Similarly, co-application of lidocaine with its quaternary derivative QX-314 has been found to produce a long-lasting, nociceptor-selective block, demonstrating the potential of combining anesthetics with different properties to achieve a desired therapeutic outcome. ahajournals.org

The fundamental understanding of anesthetic-target interactions is also being advanced by structural biology. High-resolution techniques such as cryo-electron microscopy (Cryo-EM) and X-ray crystallography are providing unprecedented insights into how anesthetics bind to their target receptors, including various subtypes of sodium channels. scbt.com This structural knowledge is critical for designing next-generation anesthetics with improved receptor selectivity and a more favorable side-effect profile. scbt.com

Interdisciplinary Approaches to Optimize Therapeutic Outcomes and Compound Design

The future of anesthetic development, including derivatives of lidocaine, lies in the convergence of multiple scientific disciplines. Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. google.comsigmaaldrich.com These in silico methods allow for the rapid screening of vast molecular libraries, the prediction of drug-likeness, and the detailed simulation of drug-receptor interactions at an atomic level. google.comdiva-portal.org By employing techniques like molecular dynamics simulations, researchers can study the solvation mechanisms of drugs and predict the binding affinity of new anesthetic candidates for their targets, such as the GABA-A receptor or specific sodium channel isoforms, thereby accelerating the identification of promising lead compounds. google.comsigmaaldrich.com

Moreover, the principles of "Green Chemistry" are beginning to influence the synthesis of pharmaceuticals like lidocaine. Research is underway to develop more environmentally benign synthesis procedures by, for example, replacing hazardous solvents, decreasing reaction temperatures, and improving atom economy. This interdisciplinary fusion of organic chemistry, computational science, pharmacology, and environmental science is essential for creating anesthetic agents that are not only safer and more effective for patients but also more sustainable to produce. The optimization of compounds like Lidocaine N-methyl hydrochloride and the discovery of entirely new anesthetic entities will depend on the continued collaboration across these scientific frontiers.

Q & A

Q. What are the standard analytical methods for quantifying lidocaine hydrochloride in pharmaceutical formulations, and how are they validated?

Lidocaine hydrochloride is quantified using methods such as colorimetry and high-performance liquid chromatography (HPLC) .

  • Colorimetry : React lidocaine with copper sulfate and alkaline potassium sodium tartrate to form a blue-purple copper complex. Measure absorbance at 570 nm with a linear range of 0–2 mg/mL and average recovery of 100.23 ± 0.47% . Validation includes specificity testing (e.g., no interference from dipyrone) and sensitivity (0.2 mg/mL ) .
  • HPLC : Use a C18 column with UV detection (e.g., 254 nm). The USP method specifies glacial acetic acid and perchloric acid titration for purity testing (97.5–102.5% anhydrous basis) .
  • Validation Parameters : Include linearity, precision (intra-day RSD <2%), and recovery studies per ICH guidelines .

Q. How is lidocaine hydrochloride identified and characterized in compliance with pharmacopeial standards?

The United States Pharmacopeia (USP) outlines:

  • Infrared Spectroscopy (IR) : Compare sample spectra with USP reference standards after chloroform extraction .
  • Chloride Identification : Confirm chloride ions via silver nitrate precipitation .
  • Assay Compliance : Titrate with 0.1 N perchloric acid in glacial acetic acid; each mL corresponds to 23.43 mg lidocaine .

Advanced Research Questions

Q. How can researchers optimize experimental design for lidocaine hydrochloride formulation development (e.g., gels)?

  • Orthogonal Experimental Design : Vary excipients (carbomer-941, PEG-400, azone) and assess permeation rates using ex vivo skin models . Optimal conditions may include 8.8 g lidocaine, 3.5 g carbomer-941, and 6.5 g azone , yielding a permeation rate of 744.45 μg·h⁻¹·cm⁻² .
  • Critical Quality Attributes : Include viscosity, pH stability, and drug release kinetics. Use HPLC-UV for in-process checks .

Q. How should discrepancies in lidocaine pharmacokinetic data be resolved, particularly regarding metabolism and half-life?

  • Metabolite Analysis : Over 90% of lidocaine is metabolized to 4-hydroxy-2,6-dimethylaniline conjugates ; quantify metabolites via HPLC-MS/MS .
  • Half-Life Variability : The reported 1.5–2 hour half-life may vary due to hepatic impairment. Use population pharmacokinetic models to adjust for covariates like liver function .
  • Contradiction Management : Cross-validate assays (e.g., LC-MS vs. ELISA) and control for renal excretion (<10% unchanged drug) .

Q. What advanced chromatographic methods are suitable for analyzing lidocaine hydrochloride in complex matrices (e.g., plasma, urine)?

  • HPLC-MS/MS : Achieve sensitivity down to ng/mL levels in plasma. Use liquid-liquid extraction (LLE) with hexane-ethyl acetate .
  • Dispersive Liquid-Liquid Microextraction (DLLME) : Combine with ATR-FTIR for urine analysis, optimizing pH and solvent ratios to enhance recovery .
  • TLC-Densitometry : Resolve lidocaine and aminoacridine in bulk powders using silica gel plates and methanol-ammonia mobile phases .

Q. How can researchers address challenges in environmental risk assessment for lidocaine hydrochloride?

  • Ecotoxicity Data Gaps : While generic formulations are assumed low-risk, conduct microtoxicity assays using Daphnia magna or Aliivibrio fischeri to assess acute toxicity .
  • Degradation Studies : Use photocatalytic oxidation (TiO₂/UV) to track byproducts via LC-MS .

Methodological Considerations

Q. What are best practices for validating lidocaine hydrochloride reference materials?

  • Purity Certification : Ensure >98% purity via NMR and mass spectrometry .
  • Storage Conditions : Store anhydrous forms at 2–8°C to prevent hydrolysis .
  • Traceability : Cross-check against USP/EP standards for assay consistency (e.g., ±2% tolerance) .

Q. How should stability studies be designed for lidocaine hydrochloride injectable solutions?

  • Forced Degradation : Expose to heat (40–60°C), light (UV), and acidic/alkaline conditions. Monitor degradation via HPLC peak purity .
  • Long-Term Stability : Store samples at 25°C/60% RH and test monthly for particulates, pH, and potency .

Data Analysis and Reporting

Q. How to interpret lidocaine hydrochloride assay results reported on "as-is" vs. "anhydrous" bases?

  • As-Is Basis : Accounts for hydration (e.g., monohydrate forms). A 93.5% assay may include 6% water .
  • Anhydrous Basis : Normalizes to water-free content. Convert using molecular weights (monohydrate: 288.81 g/mol vs. anhydrous: 270.80 g/mol) .

Q. What statistical approaches are recommended for analyzing lidocaine hydrochloride dose-response data?

  • Nonlinear Regression : Fit to Hill or Emax models for EC₅₀ determination in electrophysiological studies .
  • ANOVA with Tukey’s Test : Compare formulation variants (e.g., gel vs. spray) for significance (p <0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.